molecular formula C8H10O2 B065163 2-Isopropyl-4H-pyran-4-one CAS No. 182616-37-1

2-Isopropyl-4H-pyran-4-one

Cat. No. B065163
CAS RN: 182616-37-1
M. Wt: 138.16 g/mol
InChI Key: CPUXMBKSJPOEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4H-pyran-4-one, also known as IPP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a pyranone derivative, and its unique structure makes it a valuable tool for investigating various biological processes in the laboratory.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4H-pyran-4-one is not fully understood, but it is believed to act as a chelating agent, binding to metal ions in biological systems and disrupting their function. This has led to investigations into the potential use of 2-Isopropyl-4H-pyran-4-one as a therapeutic agent for diseases such as cancer and Alzheimer's disease, which are characterized by abnormal metal ion concentrations.
Biochemical and Physiological Effects:
2-Isopropyl-4H-pyran-4-one has been shown to have a range of biochemical and physiological effects in various systems. For example, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antibacterial or antifungal agent. Additionally, 2-Isopropyl-4H-pyran-4-one has been shown to inhibit the activity of certain enzymes, suggesting that it may have potential as an enzyme inhibitor for therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Isopropyl-4H-pyran-4-one in laboratory experiments is its ability to mimic the structure and function of certain natural compounds, allowing researchers to investigate their mechanism of action and potentially develop new therapeutic agents. However, one limitation of using 2-Isopropyl-4H-pyran-4-one is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research on 2-Isopropyl-4H-pyran-4-one, including investigating its potential therapeutic applications for diseases such as cancer and Alzheimer's disease, as well as exploring its use as an antibacterial or antifungal agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-Isopropyl-4H-pyran-4-one and its potential toxicity, which could lead to the development of safer and more effective synthetic analogs.

Synthesis Methods

The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through a variety of methods, including the reaction of 2-methylfuran with isopropylmagnesium bromide, or the reaction of isopropylmagnesium bromide with 2-acetyl-3-methyl-1,4-dioxane. These methods have been optimized to produce high yields of pure 2-Isopropyl-4H-pyran-4-one, making it readily available for research purposes.

Scientific Research Applications

2-Isopropyl-4H-pyran-4-one has been widely used in scientific research due to its ability to mimic the structure and function of certain natural compounds. For example, 2-Isopropyl-4H-pyran-4-one has been used as a synthetic analog of the natural product, 2-undecyl-4-hydroxyquinoline N-oxide (UHQQNO), which has been shown to have antibacterial and antifungal properties. By using 2-Isopropyl-4H-pyran-4-one as a synthetic analog, researchers can investigate the mechanism of action of UHQQNO and potentially develop new antibacterial and antifungal agents.

properties

CAS RN

182616-37-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-propan-2-ylpyran-4-one

InChI

InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3

InChI Key

CPUXMBKSJPOEBS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)C=CO1

Canonical SMILES

CC(C)C1=CC(=O)C=CO1

synonyms

4H-Pyran-4-one,2-(1-methylethyl)-(9CI)

Origin of Product

United States

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